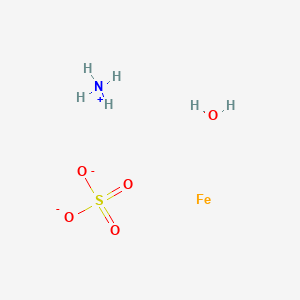![molecular formula C20H22N2OSi B12516845 3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]- CAS No. 794529-14-9](/img/structure/B12516845.png)
3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- is a complex organic compound with a unique structure that combines an alkyne, an alcohol, and a bipyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- typically involves multiple steps, including the formation of the alkyne and bipyridine components, followed by their coupling. Common synthetic routes include:
Sonogashira Coupling Reaction: This palladium-catalyzed reaction is used to couple an aryl halide with an alkyne in the presence of a copper co-catalyst.
Hydrosilylation: The addition of a silyl group to an alkyne to form a silyl-substituted alkyne.
Bipyridine Synthesis: The formation of the bipyridine moiety through various methods, such as the Chichibabin synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.
Substitution: Use of nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, influencing various catalytic processes. The alkyne and alcohol groups can participate in chemical reactions, altering the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-butyn-2-ol: A simpler alkyne-alcohol compound.
4,4’-Bipyridine: A bipyridine compound without the alkyne and silyl groups.
Trimethylsilylacetylene: An alkyne with a silyl group but lacking the bipyridine moiety.
Uniqueness
3-Butyn-2-ol, 2-methyl-4-[5’-[(trimethylsilyl)ethynyl][2,2’-bipyridin]-5-yl]- is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
794529-14-9 |
|---|---|
Formule moléculaire |
C20H22N2OSi |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-methyl-4-[6-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyridin-3-yl]but-3-yn-2-ol |
InChI |
InChI=1S/C20H22N2OSi/c1-20(2,23)12-10-16-6-8-18(21-14-16)19-9-7-17(15-22-19)11-13-24(3,4)5/h6-9,14-15,23H,1-5H3 |
Clé InChI |
FSAOTGPTFRFWNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CN=C(C=C1)C2=NC=C(C=C2)C#C[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)


![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)

![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)

![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
